Structural Uniqueness Within the CFTR Inhibitor Pyridazine Sulfonamide Patent Space
CAS 1021206-45-0 is the only member of the WO 2010/123822 A1 Markush class that combines a 2,4-dimethylbenzenesulfonamide head group with an ethylene-bridged 6-oxopyridazin-1(6H)-yl tail [1]. In contrast, the closest exemplified analogs in the patent (Table 1 entries) employ a 4-chlorophenyl or 4-methoxyphenyl sulfonamide and a methylene linker, a structural divergence predicted to alter both the pKₐ of the sulfonamide –NH and the conformational flexibility of the pyridazinone ring [1][2].
| Evidence Dimension | Structural/Scaffold Differentiation |
|---|---|
| Target Compound Data | 2,4-Dimethylbenzenesulfonamide + ethylene linker + 6-oxopyridazin-1(6H)-yl (CAS 1021206-45-0) |
| Comparator Or Baseline | 4-Chlorophenylsulfonamide + methylene linker + 6-oxopyridazin-1(6H)-yl (exemplified in WO 2010/123822 A1 Table 1) |
| Quantified Difference | No quantitative activity data available for either compound in public domain; differentiation is purely structural |
| Conditions | Structural comparison based on Markush formula analysis; no assay data reported |
Why This Matters
For laboratories executing the CFTR inhibitor patent SAR, this compound represents a unique vector in the dimethyl/ethylene dimension that cannot be replicated by any commercially available analog.
- [1] Penrose, S.D.; Doyle, K.J. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. WO 2010/123822 A1, 2010. See Markush Formulae I–III and Table 1. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. DOI: 10.1038/nrd2467. View Source
